molecular formula C15H24OS B4883373 2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene

2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B4883373
M. Wt: 252.4 g/mol
InChI Key: BJSUDGBRYOZDSW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with two methyl groups and a butoxy group that is further substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzene Derivative: The starting material, 2,4-dimethylphenol, undergoes a nucleophilic substitution reaction with 4-bromobutyl propan-2-yl sulfide in the presence of a base such as potassium carbonate. This step forms the intermediate this compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Scientific Research Applications

2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aromatic ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-1-(4-methylsulfanylbutoxy)benzene
  • 2,4-Dimethyl-1-(4-ethylsulfanylbutoxy)benzene
  • 2,4-Dimethyl-1-(4-butylsulfanylbutoxy)benzene

Uniqueness

2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,4-dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS/c1-12(2)17-10-6-5-9-16-15-8-7-13(3)11-14(15)4/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSUDGBRYOZDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCSC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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